molecular formula C12H14O3 B051233 3-Methyl-5-oxo-5-phenylpentanoic acid CAS No. 2840-61-1

3-Methyl-5-oxo-5-phenylpentanoic acid

Cat. No.: B051233
CAS No.: 2840-61-1
M. Wt: 206.24 g/mol
InChI Key: DGKMKGNXHZXIKE-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5-phenylpentanoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of pentanoic acid, characterized by the presence of a phenyl group and a keto group at the fifth carbon atom, and a methyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methyl vinyl ketone in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation Products: Carboxylic acids, such as this compound derivatives

    Reduction Products: Alcohols, such as 3-methyl-5-hydroxy-5-phenylpentanoic acid

    Substitution Products: Substituted phenyl derivatives, such as nitrophenyl or bromophenyl compounds

Scientific Research Applications

3-Methyl-5-oxo-5-phenylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes such as inflammation or pain signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-5-oxo-5-phenylpentanoic acid can be compared with other similar compounds, such as:

    3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid: Similar structure but with a toluidino group instead of a phenyl group.

    3,3-Dimethyl-5-oxo-5-phenylpentanoic acid: Similar structure but with an additional methyl group at the third carbon atom.

These compounds share some chemical properties and reactivity but may differ in their biological activity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

IUPAC Name

3-methyl-5-oxo-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(8-12(14)15)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKMKGNXHZXIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374975
Record name 3-methyl-5-oxo-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-61-1
Record name 3-methyl-5-oxo-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-oxo-5-phenylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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